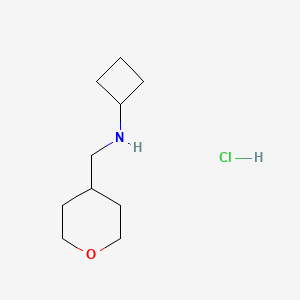

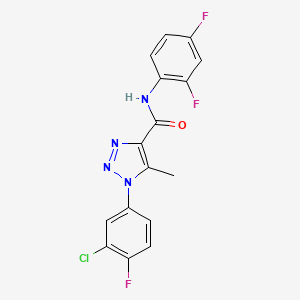

![molecular formula C23H20N2O4S B2632337 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-61-7](/img/structure/B2632337.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, commonly known as BISA, is a novel chemical compound that has gained significant attention in the field of scientific research. BISA has been extensively studied for its potential applications in various biological and medical fields.

Scientific Research Applications

Derivatives of α,β-dehydro Amino Acids

Research has explored the reactivity of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, particularly focusing on derivatives of α,β-dehydro amino acids. For instance, derivatives involving oxazolone structures, which are chemically related to the benzo[d]oxazole moiety, have been investigated for their potential in synthesizing complex organic compounds. These studies often examine the synthesis pathways, reaction conditions, and the resultant compound's characteristics, such as its structural configuration and potential chemical reactivity (Topuzyan et al., 2013).

Anticancer Activity of Benzamide Derivatives

Compounds structurally similar to the one , particularly benzamide derivatives, have been evaluated for their anticancer activities. Such studies typically involve the design and synthesis of novel compounds followed by their testing against various cancer cell lines to assess their therapeutic potential. For example, derivatives of benzamide have been shown to exhibit moderate to excellent anticancer activities across different cancer cell lines, highlighting the significance of the benzamide structure in medicinal chemistry (Ravinaik et al., 2021).

Synthesis and Process Improvement

The synthesis and process optimization of compounds featuring benzamide and benzo[d]oxazole structures are critical areas of research, focusing on improving yields, understanding reaction mechanisms, and enhancing the overall efficiency of the synthesis processes. These studies contribute to a better understanding of how such compounds can be produced more effectively and with higher purity for research and potential therapeutic applications (Bin, 2015).

Exploration of Oxazoline Derivatives

The investigation into oxazoline and oxazolone derivatives, which are closely related to the compound , sheds light on the diverse applications of these heterocycles in polymer science, drug development, and material engineering. Research in this area often focuses on the synthesis of optically active compounds, understanding their chiroptical properties, and exploring their potential in chiral recognition, which is fundamental for developing new materials and drugs (Lu et al., 2010).

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQMRHKXFAQDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

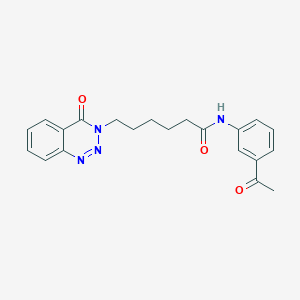

![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)

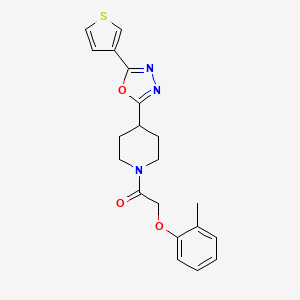

![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)

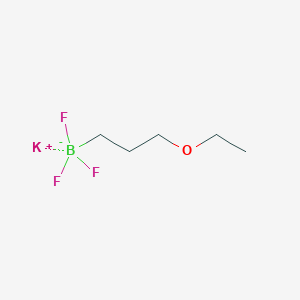

![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)

![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632266.png)

![2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2632267.png)

![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)

![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)